molecular formula C14H17N3O2 B2545465 1-((5-Methylisoxazol-4-yl)methyl)-3-phenethylurea CAS No. 2034404-50-5

1-((5-Methylisoxazol-4-yl)methyl)-3-phenethylurea

Cat. No.: B2545465
CAS No.: 2034404-50-5
M. Wt: 259.309
InChI Key: LMWVFVOQVPKFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Methylisoxazol-4-yl)methyl)-3-phenethylurea is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Methylisoxazol-4-yl)methyl)-3-phenethylurea typically involves the formation of the isoxazole ring followed by the introduction of the phenethylurea moiety. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The reaction conditions often involve the use of copper (I) or ruthenium (II) catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-((5-Methylisoxazol-4-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the methyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

1-((5-Methylisoxazol-4-yl)methyl)-3-phenethylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Methylisoxazol-4-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

    5-Methylisoxazole: A simpler analog with similar chemical properties but lacking the phenethylurea moiety.

    3-Phenethylurea: Another related compound that lacks the isoxazole ring.

Uniqueness: 1-((5-Methylisoxazol-4-yl)methyl)-3-phenethylurea is unique due to the combination of the isoxazole ring and the phenethylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-11-13(10-17-19-11)9-16-14(18)15-8-7-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWVFVOQVPKFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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